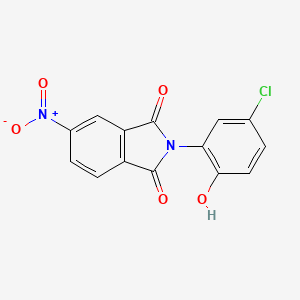
3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide, commonly known as CFNB, is a synthetic compound that belongs to the family of benzamides. CFNB is a highly potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair mechanisms. CFNB has gained significant attention in recent years due to its potential applications in cancer therapy and other diseases related to DNA damage.
Mechanism of Action
CFNB exerts its pharmacological effects by inhibiting 3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide enzymes, which are involved in the repair of single-strand DNA breaks. Inhibition of 3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide enzymes leads to the accumulation of DNA damage, which triggers cell death pathways in cancer cells. CFNB has been shown to be highly selective for 3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide enzymes and does not affect other DNA repair mechanisms.
Biochemical and Physiological Effects:
CFNB has been shown to induce apoptosis (programmed cell death) in cancer cells by triggering DNA damage response pathways. CFNB has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy, by sensitizing cancer cells to DNA damage. CFNB has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
Advantages and Limitations for Lab Experiments
CFNB has several advantages for laboratory experiments, including its high potency and selectivity for 3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide enzymes, which allows for precise targeting of DNA repair mechanisms. CFNB is also well-tolerated in animal models and has a favorable pharmacokinetic profile for in vivo studies. However, CFNB has some limitations, including its high cost of synthesis and potential off-target effects on other cellular pathways.
Future Directions
CFNB has significant potential for clinical applications in cancer therapy and other diseases related to DNA damage. Future research directions for CFNB could include the development of more potent and selective 3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide inhibitors, the optimization of dosing regimens for clinical use, and the identification of biomarkers for patient selection and response prediction. CFNB could also be studied for its potential applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases, where DNA damage plays a role in pathogenesis.
Synthesis Methods
CFNB can be synthesized through a multi-step process involving the reaction of 4-fluoro-3-nitroaniline with thionyl chloride to form 4-fluoro-3-nitrophenyl isocyanate. This intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base to yield CFNB.
Scientific Research Applications
CFNB has been extensively studied for its potential therapeutic applications in cancer treatment. 3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide enzymes play a crucial role in DNA repair mechanisms, and their inhibition by CFNB can lead to the accumulation of DNA damage and subsequent cell death in cancer cells. CFNB has shown promising results in preclinical studies as a monotherapy and in combination with other anticancer agents. CFNB has also been studied for its potential applications in other diseases related to DNA damage, such as neurodegenerative disorders and cardiovascular diseases.
properties
IUPAC Name |
3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O3/c14-9-3-1-2-8(6-9)13(18)16-10-4-5-11(15)12(7-10)17(19)20/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCXEABYULATDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide](/img/structure/B5782101.png)
![5-[(4-chlorobenzyl)oxy]-2-(4-phenoxy-1H-pyrazol-3-yl)phenol](/img/structure/B5782105.png)

![N'-[1-(4-pentylphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5782116.png)

![3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5782137.png)


![10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B5782165.png)
![1-[(3-bromo-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5782176.png)
![2-{4-ethyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5782182.png)
![methyl 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5782187.png)
